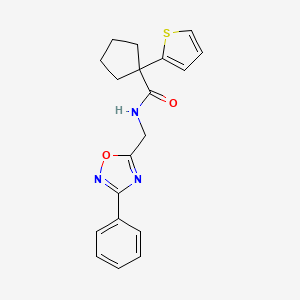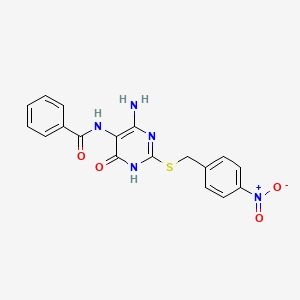
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The nitrobenzylthio group is introduced via nucleophilic substitution reactions.
- Common reagents include 4-nitrobenzyl chloride and thiourea, with the reaction typically carried out in polar solvents like dimethylformamide (DMF) under reflux conditions.
Amination and Benzamide Formation:
- The amino group is introduced through reductive amination, using reducing agents such as sodium borohydride or catalytic hydrogenation.
- The final benzamide group is formed by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives, which can further participate in various oxidation reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like copper(I) iodide (CuI).
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Investigated for its potential as an anticancer agent.
- Explored for its use in drug delivery systems due to its ability to form stable complexes with metals.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidine Core:
- Starting with a suitable precursor such as 2-thiouracil, the pyrimidine core is constructed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
- N-(4-amino-2-((4-nitrophenyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- N-(4-amino-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzylthio group (e.g., nitro vs. methyl) can significantly alter the compound’s chemical reactivity and biological activity.
- Reactivity: Compounds with electron-withdrawing groups (e.g., nitro) tend to be more reactive in nucleophilic substitution reactions compared to those with electron-donating groups (e.g., methyl).
- Biological Activity: The specific substituents can influence the compound’s ability to interact with biological targets, affecting its potency and selectivity.
Properties
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-4-2-1-3-5-12)17(25)22-18(21-15)28-10-11-6-8-13(9-7-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXSLVKRXMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2837091.png)
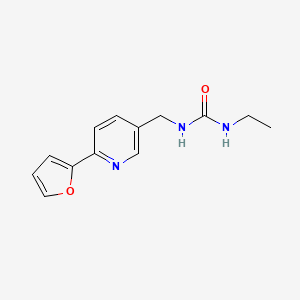
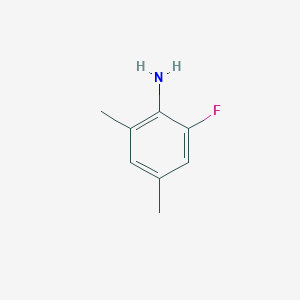

![N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2837098.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2837105.png)
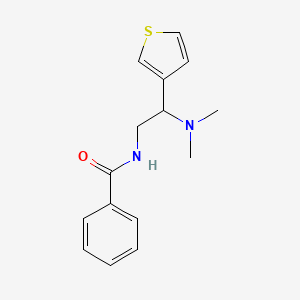
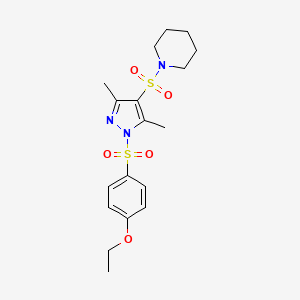
![1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2837108.png)
